N-Butyl Olmesartan Medoxomil-d6 is a deuterated derivative of Olmesartan Medoxomil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing certain hydrogen atoms in the molecular structure. This modification can enhance the compound's stability and improve its analytical detection in pharmacokinetic studies.
Olmesartan Medoxomil was first developed by Daiichi Sankyo and is marketed under various brand names. The introduction of deuterated forms like N-Butyl Olmesartan Medoxomil-d6 is aimed at improving the pharmacological properties and metabolic stability of the original compound.
N-Butyl Olmesartan Medoxomil-d6 falls under the category of pharmaceutical compounds, specifically as a prodrug that is converted in vivo to its active form, Olmesartan. It is classified as an antihypertensive agent and belongs to the broader class of angiotensin II receptor antagonists.
The synthesis of N-Butyl Olmesartan Medoxomil-d6 typically involves several steps, including:
The synthesis can be performed using a one-pot method that combines hydrolysis and alkylation processes. For example, a common route involves treating an ethyl ester with potassium hydroxide followed by alkylation with a suitable halide in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product undergoes purification via column chromatography to isolate N-Butyl Olmesartan Medoxomil-d6.
The molecular formula for N-Butyl Olmesartan Medoxomil-d6 is , with a molecular weight of approximately 564.62 g/mol. The structure consists of:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry. These methods provide insights into the arrangement of atoms and functional groups within the molecule.
The synthesis involves several key reactions:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Monitoring techniques like thin-layer chromatography are employed to track reaction progress.
N-Butyl Olmesartan Medoxomil-d6 functions by selectively blocking angiotensin II receptors (specifically the AT1 subtype). This inhibition leads to:
The mechanism involves competitive binding to angiotensin II receptors, preventing angiotensin II from exerting its vasoconstrictive effects.
Relevant analyses include differential scanning calorimetry for thermal properties and high-performance liquid chromatography for purity assessment.
N-Butyl Olmesartan Medoxomil-d6 has several scientific applications:
This compound represents a significant advancement in antihypertensive therapy research, providing insights into drug metabolism and efficacy through its unique properties and applications in pharmacological studies.
n-Butyl Olmesartan Medoxomil-d6 is a deuterated analog of the antihypertensive prodrug Olmesartan Medoxomil. Its molecular formula is C30H26D6N6O6, with a molecular weight of 578.65 g/mol [3] [5]. The compound features six deuterium atoms (hexadeuteration) at the 1,1,1,3,3,3-positions of the 2-hydroxypropan-2-yl group within the imidazole moiety [1] [7]. This strategic labeling minimizes metabolic interference while maintaining bioisosterism with the parent compound. The IUPAC name reflects this deuteration: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate [3] [5]. The SMILES notation ([2H]C([2H])([2H])C(O)(c1nc(CCCC)n(Cc2ccc(cc2)c3ccccc3c4nnn[nH]4)c1C(=O)OCC5=C(C)OC(=O)O5)C([2H])([2H])[2H]
) explicitly denotes deuterium positions [3] [5].
Table 1: Deuteration Pattern of n-Butyl Olmesartan Medoxomil-d6
Position of Deuteration | Chemical Group | Number of Deuterium Atoms |
---|---|---|
1,1,1,3,3,3-positions | 2-hydroxypropan-2-yl | 6 |
Tetrazole ring | Not deuterated | 0 |
Butyl side chain | Not deuterated | 0 |
Medoxomil ester | Not deuterated | 0 |
Structurally, n-Butyl Olmesartan Medoxomil-d6 differs from its non-deuterated counterpart (C30H32N6O6, MW 572.62 g/mol) solely in the isotopic substitution at the 2-hydroxypropan-2-yl group [7]. This modification introduces a mass shift of +6 Da while preserving identical bond angles, stereochemistry, and spatial dimensions [1]. Pharmacologically, both compounds act as angiotensin II receptor blockers (ARBs), with deuterated analogs designed to resist cytochrome P450-mediated oxidation at the tert-butyl site due to the kinetic isotope effect (KIE) [7]. Unlike impurities like Trityl Dehydro Olmesartan Medoxomil (C47H44N6O5) or 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester (C13H16D6N2O3), n-Butyl Olmesartan Medoxomil-d6 retains the complete biphenyl-tetrazole pharmacophore essential for AT1 receptor binding [8].
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Key Structural Features | Primary Use |
---|---|---|---|
n-Butyl Olmesartan Medoxomil-d6 | C30H26D6N6O6 | Hexadeuterated 2-hydroxypropan-2-yl | Isotopic internal standard |
Olmesartan Medoxomil (non-deuterated) | C30H32N6O6 | Standard 2-hydroxypropan-2-yl | Antihypertensive prodrug |
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl... | C13H16D6N2O3 | Deuterated imidazole ester fragment | Synthetic intermediate |
Trityl Dehydro Olmesartan Medoxomil | C47H44N6O5 | Trityl-protected tetrazole, dehydrogenated core | Impurity profiling |
The incorporation of deuterium minimally alters bulk physicochemical properties relative to non-deuterated Olmesartan Medoxomil. Both exhibit low solubility in aqueous media (<1 mg/mL) but moderate solubility in organic solvents like methanol, dimethyl sulfoxide, and dichloromethane [1] [7]. Crystallinity analyses indicate isomorphic crystal packing, though deuterated analogs may show marginally higher melting points due to strengthened deuterium bonding networks [7]. Thermal stability studies reveal decomposition temperatures exceeding 200°C, with deuterium substitution reducing degradation rates in accelerated stability trials (40°C/75% RH) by ~15%—attributed to the KIE stabilizing C-D bonds against oxidative cleavage [1].
High-Resolution Mass Spectrometry (HRMS):HRMS analysis confirms an accurate mass of 578.276 m/z ([M-H]-), aligning with theoretical calculations (deviation < 2 ppm) [3] [5]. Characteristic fragmentation includes loss of the medoxomil ester (m/z 451.40 → 154.30) [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H-NMR spectra show absence of protons at δ 1.25–1.30 ppm (corresponding to -C(CH3)2OH in non-deuterated Olmesartan), confirming deuteration [1]. 13C-NMR retains signals for all carbon atoms, with minor chemical shift perturbations (<0.05 ppm) observed for carbons adjacent to deuterated sites [7].
Infrared (IR) Spectroscopy:IR spectra feature key absorptions at:
Validated LC-MS/MS Protocol:Table 3: LC-MS/MS Parameters for n-Butyl Olmesartan Medoxomil-d6 Analysis
Parameter | Specification |
---|---|
Column | UNISOL C18 (150 × 4.6 mm, 5 µm) |
Mobile Phase | Methanol: 2 mM ammonium acetate buffer (pH 5.5; 80:20 v/v) |
Flow Rate | 0.8–1.0 mL/min |
Ionization Mode | Negative electrospray (ESI-) |
MRM Transition | 451.40 → 154.30 (Quantifier) |
Extraction Efficiency | >85% (diethyl ether:dichloromethane mixture) |
Linearity Range | 5.002–2,599.934 ng/mL (R2 > 0.999) |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7